molecular formula C33H47N3O4 B3325225 5,5'-(Methylimino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile) CAS No. 2086274-75-9

5,5'-(Methylimino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile)

Cat. No. B3325225
CAS RN: 2086274-75-9
M. Wt: 549.7 g/mol
InChI Key: FGFDPOUVFXOVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-(Methylimino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as MDPV and belongs to the class of psychoactive substances known as cathinones. It has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

MDPV acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in a stimulant effect. MDPV also acts as a potent agonist of the alpha-2 adrenergic receptor, which contributes to its stimulant effects.
Biochemical and Physiological Effects:
MDPV has been shown to cause a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes a range of psychological effects, including euphoria, increased energy, and increased sociability. However, MDPV can also cause negative effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

MDPV has several advantages for use in lab experiments, including its potency and selectivity for certain receptors. However, its potential for abuse and toxicity also pose limitations for its use in research. Researchers must take precautions to ensure the safety of their subjects and the integrity of their data.

Future Directions

There are several future directions for research on MDPV, including further investigation into its potential therapeutic applications, its effects on different populations, and its potential for abuse and addiction. Additionally, there is a need for further research on the long-term effects of MDPV use and its interactions with other drugs and medications.
In conclusion, MDPV is a unique chemical compound that has been extensively studied for its potential therapeutic applications and its effects on the central nervous system. While it has several advantages for use in lab experiments, researchers must also be aware of its potential for abuse and toxicity. Further research is needed to fully understand the potential benefits and risks of MDPV use.

Scientific Research Applications

MDPV has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, MDPV has been used in various studies to investigate its effects on the central nervous system and its potential for abuse.

properties

IUPAC Name

5-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N3O4/c1-24(2)32(22-34,26-12-14-28(37-6)30(20-26)39-8)16-10-18-36(5)19-11-17-33(23-35,25(3)4)27-13-15-29(38-7)31(21-27)40-9/h12-15,20-21,24-25H,10-11,16-19H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFDPOUVFXOVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCCC(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)(C#N)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2086274-75-9
Record name 5,5'-(Methylimino)bis(2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086274759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-(METHYLIMINO)BIS(2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENITRILE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV16AM38V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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